malachite green carbinol base chemical properties
malachite green carbinol base chemical properties
An In-depth Technical Guide to the Chemical Properties of Malachite Green Carbinol Base
Foreword
In the multifaceted world of analytical chemistry, drug development, and aquaculture, a nuanced understanding of chemical species and their transformations is paramount. Malachite green, a compound with a storied history as a dye and a potent biocide, exists not as a single entity but as a dynamic system of interconverting forms. Among these, the malachite green carbinol base—the colorless, neutral species—plays a pivotal role in its environmental fate, biological uptake, and toxicity. This guide provides an in-depth exploration of the core chemical properties of malachite green carbinol base, moving beyond simple data points to explain the causality behind its behavior. It is designed for the discerning researcher and scientist who requires not just data, but actionable, field-proven insights.
Chemical Identity and Molecular Architecture
Malachite green carbinol base, also known by its IUPAC name bis[4-(dimethylamino)phenyl]-phenylmethanol, is the hydrated, colorless form of the vibrant malachite green dye.[][2][3] It is the result of the hydration of the central carbon atom of the malachite green cation.[4] This transformation is a cornerstone of its chemistry, dictating its solubility, stability, and interaction with biological systems.
The fundamental molecular characteristics are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆N₂O | [][2] |
| Molecular Weight | 346.46 g/mol | [] |
| CAS Number | 510-13-4 | [][2][3] |
| Appearance | Grey to green powder | [] |
| IUPAC Name | bis[4-(dimethylamino)phenyl]-phenylmethanol | [] |
| Synonyms | Solvent Green 1, C.I. Basic Green 4 carbinol | [][3][5] |
The Critical pH-Dependent Equilibrium
The biological and environmental activity of malachite green is inextricably linked to a pH-dependent equilibrium between the colored cationic form and the colorless carbinol base.[4][6] Understanding this equilibrium is fundamental to any experimental design or analysis involving this compound.
The dissociation constant (pKa) for the conversion of the conjugated acid (the green cation, MG⁺) to the carbinol base (MGOH) is approximately 6.9 at 25°C.[5][7][8][9]
MG⁺ (Green Cation) + H₂O ⇌ MGOH (Colorless Carbinol) + H⁺
This equilibrium dictates that:
-
In acidic to neutral solutions (pH < 6.9): The equilibrium favors the intensely colored, water-soluble cationic form.[4][9] In very strong acid (pH < 1), a dication can form, which is yellow.[4]
-
In alkaline solutions (pH > 6.9): The equilibrium shifts significantly towards the formation of the colorless, lipophilic carbinol base.[4][9] The rate of this conversion increases with higher pH and temperature.[4][5]
This relationship is visually represented in the following diagram:
Caption: Figure 1. pH-dependent equilibrium of Malachite Green.
The lipophilic nature of the carbinol base is of significant toxicological concern, as it is believed to be the form that is more readily taken up by organisms like fish through their gills.[5]
Physicochemical and Spectral Properties
The physical state and spectral behavior of the carbinol base differ markedly from its cationic counterpart.
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 112–114 °C | [][10] |
| Boiling Point | 526.2 °C (at 760 mmHg) | [][10] |
| Density | 1.131 g/cm³ | [][3] |
| Solubility | Relatively insoluble in water (~500 pg/L); More lipophilic than the cation. Soluble in DMSO. | [4][11] |
| XLogP3 | 4.1 - 4.5 | [3] |
Spectral Characteristics
The defining spectral feature of the carbinol base is its lack of significant absorption in the visible spectrum, rendering it colorless. This is in stark contrast to the malachite green cation, which has a strong absorbance maximum at approximately 617-618 nm, responsible for its characteristic blue-green color.[4][12]
While primarily non-absorbing in the visible range, one source notes an absorbance peak for the carbinol base at 447 nm.[13] This may be attributable to measurements in a specific solvent or the presence of trace amounts of the cationic form. For practical purposes in aqueous solutions, its formation is monitored by the disappearance of the 618 nm peak. The carbinol base is also non-fluorescent.[11]
| Species | Form | Absorbance Max (λmax) | Molar Extinction (ε) | Fluorescence |
| Malachite Green Cation | C₂₃H₂₅N₂⁺ | ~617 nm | 148,900 cm⁻¹M⁻¹ | Very low in fluid solvents |
| Malachite Green Carbinol | C₂₃H₂₆N₂O | None (significant in visible) | N/A | Non-fluorescent |
| Leucomalachite Green | C₂₃H₂₆N₂ | Colorless | Detectable by fluorescence (λex ~265 nm, λem ~360 nm) | Yes |
Stability and Degradation Pathways
Malachite green carbinol base is notably more susceptible to photodegradation than the dye form.[7][8] This is a critical factor in the environmental persistence of malachite green. Solar photolysis is considered a primary degradation pathway, driven mainly by the breakdown of the carbinol form.[7][8]
Studies have calculated the quantum yields (Φ), a measure of photochemical efficiency, for both species under various UV wavelength ranges:
-
MG Carbinol: Φ is 4.3 x 10⁻³ (280-312 nm) and 5.8 x 10⁻³ (313-410 nm).[7][8][9]
-
MG Cation (Dye): Φ is 4.8 x 10⁻⁵ (280-312 nm) and 1.1 x 10⁻⁵ (313-365 nm).[7][8][9]
These values demonstrate that the carbinol form is orders of magnitude more sensitive to light-induced degradation. The degradation can proceed through pathways involving demethylation and hydroxylation, ultimately breaking down the triphenylmethane structure.[9]
Toxicological Profile and Handling
From a safety and regulatory standpoint, malachite green and its derivatives are considered hazardous substances.
-
Acute Toxicity: The carbinol base is classified as harmful if swallowed.[10][14] Animal studies indicate an oral LD50 in mice of 470 mg/kg.[14]
-
Serious Health Effects: There is evidence suggesting a risk of serious eye damage, potential for irreversible mutagenic effects, and possible harm to an unborn child.[14] Long-term exposure carries concerns of carcinogenicity and reproductive toxicity.[15][16]
Handling Protocol: Due to its hazardous nature, strict safety protocols must be followed when handling malachite green carbinol base.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
-
Handling: Avoid all personal contact, including inhalation of dust.[14] Prevent dust generation. Do not eat, drink, or smoke in the work area.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[11]
Field-Proven Experimental Methodologies
The following protocols are provided as self-validating systems for the characterization and quantification of malachite green carbinol and its related forms.
Protocol 1: Spectrophotometric Determination of the pKa
This experiment leverages the distinct spectral differences between the cation and carbinol forms to determine the equilibrium constant.
Objective: To determine the pKa of the malachite green cation/carbinol base equilibrium.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of malachite green (e.g., 1 mM) in deionized water.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from 4.0 to 9.0 (e.g., phosphate or universal buffer systems).
-
Sample Preparation: For each pH value, add a small, constant volume of the malachite green stock solution to a known volume of the buffer to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (e.g., 10-20 µM).
-
Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for a sufficient time. As noted by Goldacre and Phillips (1949), the reaction can take hours to reach equilibrium near the pKa.[5]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the malachite green cation (~618 nm). Also, measure the absorbance of a fully protonated sample (in pH 4 buffer, A_acid) and a fully deprotonated sample (in pH 12 buffer, A_base, which should be near zero at 618 nm).
-
Data Analysis:
-
Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - A_base) / (A_acid - A) ] where A is the absorbance at a given pH.
-
Plot pH versus log[ (A - A_base) / (A_acid - A) ]. The pKa is the x-intercept where the log term is zero.
-
Protocol 2: LC-MS/MS Analysis in Aquaculture Samples
This protocol outlines a robust method for the simultaneous quantification of malachite green (MG) and its primary metabolite, leucomalachite green (LMG), which is often co-analyzed with the carbinol form in residue monitoring.[17][18][19]
Objective: To extract and quantify MG and LMG residues from fish tissue.
Caption: Figure 2. Workflow for LC-MS/MS analysis of Malachite Green.
Methodology:
-
Sample Preparation: Accurately weigh homogenized fish tissue (e.g., 5-10 g).[17]
-
Extraction: Add an extraction solvent (e.g., acetonitrile and a buffer like 50 mmol/L ammonium formate) and homogenize thoroughly.[17][19] The buffer helps stabilize the analytes.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 4000 rpm for 10 min) to pellet solid debris.
-
Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to clean the sample and concentrate the analytes.[19]
-
Elution: Elute the MG and LMG from the cartridge using acetonitrile.[19]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[19]
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., Luna C18).[19]
-
Mobile Phase: Employ a gradient elution using a buffered mobile phase (e.g., acetonitrile and ammonium formate buffer).[17][19]
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This allows for detection limits as low as 0.1 ng/g.[19]
-
Conclusion
Malachite green carbinol base is more than a mere chemical curiosity; it is the lynchpin in the complex behavior of the malachite green system. Its properties—colorlessness, lipophilicity, and heightened sensitivity to photodegradation—govern the compound's environmental fate, bioavailability, and analytical detection. For researchers in toxicology, environmental science, and food safety, a thorough understanding of the dynamic equilibrium between the carbinol and cationic forms is not just advantageous, it is essential for the design of meaningful experiments and the accurate interpretation of results. The methodologies and data presented herein provide a robust framework for navigating the chemistry of this important and controversial compound.
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Arnold, D., LeBizec, B., & Ellis, R. (n.d.). MALACHITE GREEN. Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Malachite green carbinol base. Retrieved from [Link]
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Fischer, A., Werner, P., & Goss, K. U. (2011). Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges. PubMed. Retrieved from [Link]
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Fischer, A., Werner, P., & Goss, K. U. (2011). Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges. TU Dresden Research Portal. Retrieved from [Link]
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ResearchGate. (n.d.). Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges | Request PDF. Retrieved from [Link]
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AIP Publishing. (2023). A review: On malachite green; synthesis, uses and toxic effects. AIP Conference Proceedings. Retrieved from [Link]
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SciSpace. (n.d.). Detection of malachite green and leuco-malachite green in fishery industry. Retrieved from [Link]
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PubMed. (2019). Review of Methods for the Detection and Determination of Malachite Green and Leuco-Malachite Green in Aquaculture. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
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SciSpace. (n.d.). Determination of Malachite Green and Leucomalachite Green in a Variety of Aquacultured Products by Liquid Chromatography with Tandem. Retrieved from [Link]
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Australian Government Department of Health. (2017). Malachite green and related chemicals: Human health tier II assessment. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of dyes (a) malachite green carbinol and (b) x-phenol red. Retrieved from [Link]
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Gebreslassie, G., & Sahu, O. (2020). Equilibrium, Kinetics, and Thermodynamic Studies of Malachite Green Adsorption onto Fig (Ficus cartia) Leaves. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Adsorption of Malachite Green Dye by Acid Activated Carbon - Kinetic, Thermodynamic and Equilibrium Studies. Retrieved from [Link]
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